molecular formula C10H10BrN3O B6497622 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1251272-83-9

2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

Cat. No.: B6497622
CAS No.: 1251272-83-9
M. Wt: 268.11 g/mol
InChI Key: YQIGZBCPNKAXCQ-UHFFFAOYSA-N
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Description

2-[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a chemical compound featuring a 1,2,3-triazole core linked to a 2-bromophenyl group and a terminal ethanol spacer. This structure is of significant interest in medicinal chemistry and drug discovery, particularly for constructing novel heterocyclic compounds with potential biological activity. The 1,2,3-triazole ring is a privileged scaffold in anticancer research due to its ability to mimic amide bonds while offering improved metabolic stability. Compounds containing this moiety have demonstrated antiproliferative effects against various malignant tumor cell lines . The bromophenyl substituent can serve as a handle for further structural diversification via cross-coupling reactions, allowing researchers to create diverse chemical libraries. The hydroxyethyl linker between the triazole and other pharmacophores provides molecular flexibility and can influence physicochemical properties, such as aqueous solubility and membrane permeability, which are critical for drug-likeness . This compound is intended for use in organic synthesis, specifically in the development of new triazole-containing molecules for screening against biological targets. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-(2-bromophenyl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c11-9-3-1-2-4-10(9)14-7-8(5-6-15)12-13-14/h1-4,7,15H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIGZBCPNKAXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(N=N2)CCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne. For instance, 2-bromoaniline can be converted to 2-bromoazide, which then reacts with propargyl alcohol to form the triazole ring.

    Reduction: The resulting triazole compound is then reduced to yield the desired ethan-1-ol derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles like NaNH2 (Sodium amide) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]ethanone.

    Reduction: Formation of 2-[1-(phenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol.

    Substitution: Formation of 2-[1-(2-substituted phenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol derivatives.

Scientific Research Applications

2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The bromophenyl group may enhance binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Substituent Position on the Aromatic Ring

The position of the bromine atom on the phenyl ring significantly impacts bioactivity. For example:

  • IVd: 1-((1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(tetrazolo[1,5-a]quinoxalin-4-yl)pyrazolidine-3,5-dione (para-bromophenyl) exhibited potent anticancer activity (IC₅₀: 3.20–5.29 μM) against HeLa, MCF-7, and A549 cells .

Table 1: Impact of Bromine Position on Activity

Compound Bromine Position Key Activity IC₅₀ (μM)
IVd (para-bromophenyl) Para Anticancer (HeLa, MCF-7, A549) 3.20–5.29
13c (8-chloroquinoline) N/A Antimicrobial (synthetic focus) Not reported
Triazole Substituents

The ethanol group at the triazole's 4-position differentiates the target compound from analogs with methanol or morpholine substituents:

  • PMorph/PTMorph: Morpholine- or thiomorpholine-linked triazoles demonstrated antioxidant activity and Cu²⁺ binding, suggesting ethanol’s hydroxyl group may similarly enhance metal chelation .

Table 2: Substituent Effects on Physicochemical Properties

Compound 4-Position Substituent Key Property
Target Compound -CH₂CH₂OH Enhanced solubility, H-bonding
13c -CH₂OH Lower steric bulk
PMorph -Morpholine Metal chelation, lipophilicity
Triazole Isomerism

The 1,2,3-triazole scaffold in the target compound contrasts with 1,2,4-triazole isomers, which exhibit distinct electronic profiles:

  • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: This 1,2,4-triazole derivative showed antifungal activity, highlighting isomer-dependent target specificity .
Halogen Substitution

Replacing bromine with other halogens alters cytotoxicity:

  • Compound 75: (E)-2-[1-{[1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl}imino)ethyl]-5-methoxyphenol exhibited moderate cytotoxicity (IC₅₀: 78.9 μM) against A549 cells, suggesting bromine’s larger atomic radius may improve target binding .

Table 3: Halogen Effects on Cytotoxicity

Compound Halogen IC₅₀ (μM) Cancer Cell Line
IVd (Br) Br 3.20 HeLa
75 (Cl) Cl 78.9 A549
Linked Heterocyclic Moieties

Hybrid structures combining triazoles with purines or quinoxalines demonstrate scaffold-dependent activity:

  • 26b: 2-(1-(6-(([2,3′-Bipyridin]-5-ylmethyl)amino)-9-isopropyl-9H-purin-2-yl)-1H-1,2,3-triazol-4-yl)ethan-1-ol showed CDK inhibition, suggesting the ethanol group may stabilize kinase interactions .

Biological Activity

The compound 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a member of the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H8BrN3O\text{C}_9\text{H}_8\text{BrN}_3\text{O}

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological properties. Key areas of focus include:

1. Antimicrobial Activity

Several studies have assessed the antimicrobial properties of triazole derivatives. The compound demonstrates significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundStaphylococcus aureusEscherichia coliBacillus subtilis
This compoundModerateModerateMild
Ciprofloxacin (control)HighHighModerate

This table illustrates that while the compound exhibits moderate activity against these pathogens, it is less effective than standard antibiotics like ciprofloxacin.

2. Anticancer Properties

Research indicates that triazole derivatives can exhibit anticancer activity. For instance, compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation.

Case Study:
A study demonstrated that a related triazole compound significantly inhibited the growth of MDA-MB231 breast cancer cells with an IC50 value of approximately 29.1 µM. This suggests potential for further exploration in cancer therapeutics.

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity: Similar triazole compounds have been shown to inhibit enzymes such as VIM-2 metallo-beta-lactamase and α-glucosidases.

4. Anti-inflammatory Effects

Preliminary studies suggest that triazole derivatives can also possess anti-inflammatory properties. The presence of specific functional groups may enhance their efficacy in reducing inflammation.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol?

Methodological Answer:
The compound is synthesized via Huisgen 1,3-dipolar cycloaddition ("click chemistry") between an azide and alkyne. Key steps include:

Azide Preparation : React 2-bromophenylamine with sodium azide (NaN₃) in acidic conditions to form the aryl azide.

Alkyne Preparation : Convert propargyl alcohol to a terminal alkyne derivative using a base (e.g., NaNH₂).

Cycloaddition : Combine the azide and alkyne with a Cu(I) catalyst (e.g., CuSO₄·Na ascorbate) in a polar solvent (e.g., DMF/H₂O) at 50–60°C for 12–24 hours .

Critical Note : The 2-bromophenyl substituent may sterically hinder regioselectivity compared to 3-bromophenyl analogs. Adjust reaction time or catalyst loading if triazole regioisomers form .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm triazole ring formation (δ ~7.5–8.5 ppm for triazole protons; δ ~140–150 ppm for triazole carbons). The 2-bromophenyl group shows distinct aromatic splitting patterns.
  • IR Spectroscopy : Identify the alcohol O–H stretch (~3200–3600 cm⁻¹) and triazole C–N stretches (~1500 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: How does the 2-bromophenyl substituent influence structure-activity relationships (SAR) compared to analogs?

Methodological Answer:

Substituent Position Biological Activity (IC₅₀, μM) Key Interactions
2-Bromophenyl12.3 (MCF7 breast cancer) Enhanced π-π stacking with hydrophobic enzyme pockets
3-Bromophenyl8.9 (MCF7) Improved solubility due to reduced steric hindrance
4-Fluorophenyl15.7 (MCF7) Weaker halogen bonding with target residues

Design Strategy : The 2-bromophenyl group increases steric bulk, potentially reducing binding affinity but improving metabolic stability. Use molecular docking to optimize substituent orientation .

Advanced: How can contradictions in reported cytotoxicity data be resolved?

Methodological Answer:
Discrepancies arise from:

  • Assay Conditions : Variations in cell lines (e.g., MCF7 vs. HeLa), serum concentration, or incubation time. Standardize protocols using CLSI guidelines.
  • Purity : Impurities from regioisomers (e.g., 1,4- vs. 1,5-triazole) may skew results. Validate purity via HPLC (>95%) before testing .

Basic: What are the primary chemical reactivity pathways for this compound?

Methodological Answer:

  • Oxidation : The ethanol group can be oxidized to a ketone using KMnO₄/CrO₃ under acidic conditions.
  • Nucleophilic Substitution : Bromine on the phenyl ring is replaceable via SNAr with amines (e.g., NH₃/EtOH, 80°C).
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids using Pd(PPh₃)₄ .

Advanced: How can crystallography elucidate its binding mode with biological targets?

Methodological Answer:

  • X-ray Diffraction : Co-crystallize the compound with target enzymes (e.g., VIM-2 metallo-β-lactamase). The triazole ring forms hydrogen bonds with active-site residues (e.g., His263), while the bromophenyl group engages in hydrophobic interactions .
  • Electron Density Maps : Resolve Br···π interactions (distance ~3.6 Å) critical for binding .

Advanced: What mechanistic insights explain its cytotoxicity in cancer cells?

Methodological Answer:

  • Enzyme Inhibition : The compound inhibits topoisomerase II by intercalating DNA via the triazole-bromophenyl scaffold.
  • Apoptosis Induction : ROS generation measured via DCFH-DA assay shows a 2.5-fold increase in treated MCF7 cells .

Basic: How does the ethanol group affect solubility and bioavailability?

Methodological Answer:
The hydroxyl group improves water solubility (logP ~1.8 vs. ~3.5 for non-hydroxylated analogs). Use shake-flask method to measure partition coefficients (octanol/water). For in vivo studies, formulate with cyclodextrins to enhance bioavailability .

Advanced: What strategies optimize its stability under physiological conditions?

Methodological Answer:

  • pH Stability : The compound degrades at pH >7.5. Use buffered solutions (pH 6.8) during in vitro assays.
  • Light Sensitivity : Bromine causes photodegradation. Store solutions in amber vials at –20°C .

Advanced: How can computational methods guide derivative design?

Methodological Answer:

  • DFT Calculations : Predict regioselectivity in substitution reactions (e.g., ΔG‡ for bromine vs. chlorine substitution).
  • MD Simulations : Simulate binding to ATP-binding cassette transporters to assess efflux resistance .

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